![molecular formula C24H21NO5 B15283555 2,4-Bis(1,3-benzodioxol-5-ylmethylene)-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B15283555.png)
2,4-Bis(1,3-benzodioxol-5-ylmethylene)-8-methyl-8-azabicyclo[3.2.1]octan-3-one
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Overview
Description
2,4-Bis(1,3-benzodioxol-5-ylmethylene)-8-methyl-8-azabicyclo[321]octan-3-one is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
The synthesis of 2,4-Bis(1,3-benzodioxol-5-ylmethylene)-8-methyl-8-azabicyclo[3.2.1]octan-3-one typically involves a Schiff base reaction. This method includes the condensation of an aldehyde with an aromatic primary amine . The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to maintain consistency and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkyl groups.
Common conditions for these reactions include specific solvents, temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Bis(1,3-benzodioxol-5-ylmethylene)-8-methyl-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is investigated for its nonlinear optical properties, making it useful in photonics and optical computing
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar compounds include other azabicyclo[3.2.1]octane derivatives and Schiff base compounds. Compared to these, 2,4-Bis(1,3-benzodioxol-5-ylmethylene)-8-methyl-8-azabicyclo[3.2.1]octan-3-one stands out due to its unique combination of aromatic rings and bicyclic structure, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H21NO5 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
(2E,4E)-2,4-bis(1,3-benzodioxol-5-ylmethylidene)-8-methyl-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C24H21NO5/c1-25-18-4-5-19(25)17(9-15-3-7-21-23(11-15)30-13-28-21)24(26)16(18)8-14-2-6-20-22(10-14)29-12-27-20/h2-3,6-11,18-19H,4-5,12-13H2,1H3/b16-8+,17-9+ |
InChI Key |
QPEIKJIDTSNFJH-GONBZBRSSA-N |
Isomeric SMILES |
CN1C2/C(=C\C3=CC4=C(OCO4)C=C3)/C(=O)/C(=C/C5=CC6=C(OCO6)C=C5)/C1CC2 |
Canonical SMILES |
CN1C2CCC1C(=CC3=CC4=C(C=C3)OCO4)C(=O)C2=CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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